BenchChemオンラインストアへようこそ!

5,6-Dimethyl-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one

Physicochemical profiling Lead-likeness SAR differentiation

Procure 5,6-Dimethyl-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one (CAS 2199765-17-6) for your screening campaigns. The 5,6-dimethyl substitution on the pyridazinone core is a critical structural differentiator: it raises LogP by ~1.1 units and adds a hydrogen bond acceptor versus the des-methyl analog, altering permeability and target-binding kinetics. This compound sits at the fragment-like boundary (MW 249.31 Da, 2 rotatable bonds) ideal for NMR/SPR-based fragment screening and ligand-efficiency analysis. Its 2-oxo-2-(piperidin-1-yl)ethyl linker mirrors the side chain in patent-disclosed SCD1 inhibitors, positioning it as a strategic starting point for metabolic-disease programs. Available at ≥98% purity from ISO-certified manufacturers to ensure reproducible dose-response data.

Molecular Formula C13H19N3O2
Molecular Weight 249.314
CAS No. 2199765-17-6
Cat. No. B2631295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethyl-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one
CAS2199765-17-6
Molecular FormulaC13H19N3O2
Molecular Weight249.314
Structural Identifiers
SMILESCC1=CC(=O)N(N=C1C)CC(=O)N2CCCCC2
InChIInChI=1S/C13H19N3O2/c1-10-8-12(17)16(14-11(10)2)9-13(18)15-6-4-3-5-7-15/h8H,3-7,9H2,1-2H3
InChIKeyBZKZSRVHLTVFOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,6-Dimethyl-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one: Chemical Identity, Pyridazinone Classification, and Procurement Baseline for CAS 2199765-17-6


5,6-Dimethyl-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one (CAS 2199765-17-6) is a synthetic small-molecule heterocyclic compound belonging to the pyridazinone family. Its molecular formula is C13H19N3O2 with a molecular weight of 249.31 Da . The compound features a 5,6-dimethyl-3(2H)-pyridazinone core N-alkylated with a 2-oxo-2-(piperidin-1-yl)ethyl side chain, yielding a scaffold with no hydrogen bond donors, four hydrogen bond acceptors, a topological polar surface area (TPSA) of 55.2 Ų, a calculated LogP of 0.87, and two rotatable bonds . This compound is commercially available as a research-grade screening compound from multiple suppliers, with certified purities of 97% (Leyan) and ≥98% (MolCore) . The pyridazinone class is recognized in medicinal chemistry as a privileged scaffold with demonstrated pharmacological activities spanning anti-inflammatory, anticancer, antimicrobial, anticonvulsant, and cardiovascular applications [1].

Why Generic Substitution of CAS 2199765-17-6 Is Not Equivalent: Physicochemical Differentiation of 5,6-Dimethyl Pyridazinone from Des-Methyl Analogs


Within the 2-(2-oxo-2-(piperidin-1-yl)ethyl)pyridazin-3(2H)-one chemotype, the 5,6-dimethyl substitution present in CAS 2199765-17-6 is not a trivial structural variation. Comparative analysis of computed physicochemical properties reveals that the 5,6-dimethyl groups increase molecular weight by 28 Da (249.31 vs. 221.26 g/mol), raise calculated LogP by approximately 1.1 log units (0.87 vs. -0.2), and add one hydrogen bond acceptor relative to the unsubstituted des-methyl analog 2-(2-oxo-2-(piperidin-1-yl)ethyl)pyridazin-3(2H)-one (PubChem CID 45548745) [1]. These differences are substantial enough to alter membrane permeability, metabolic stability, and target binding kinetics. Furthermore, the pyridazinone class is known to exhibit steep structure-activity relationships (SAR) at the 5- and 6-positions, where minor alkyl substitutions can redirect target selectivity across kinase, GPCR, and enzyme inhibitor profiles [2]. Substituting a des-methyl or mono-methyl analog for this compound in a screening campaign therefore risks confounding SAR interpretation and generating non-reproducible hit profiles.

Product-Specific Quantitative Evidence Guide: Measurable Differentiation of 5,6-Dimethyl-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one (CAS 2199765-17-6)


Physicochemical Head-to-Head Comparison: 5,6-Dimethyl Substitution vs. Des-Methyl Pyridazinone Analog in Drug-Likeness Parameters

The target compound (CAS 2199765-17-6) was directly compared against its closest commercially catalogued analog lacking the 5,6-dimethyl substitution: 2-(2-oxo-2-(piperidin-1-yl)ethyl)pyridazin-3(2H)-one (PubChem CID 45548745). The target compound exhibits a higher calculated LogP (0.87 vs. -0.2, Δ = +1.07), higher TPSA (55.2 vs. 53 Ų, Δ = +2.2 Ų), and one additional hydrogen bond acceptor (4 vs. 3) [1]. Both compounds share zero hydrogen bond donors and two rotatable bonds. The increased lipophilicity of the target moves it into the optimal drug-like LogP range (0–3) and away from the hydrophilic character of the des-methyl analog, which is more consistent with fragment-like space [2].

Physicochemical profiling Lead-likeness SAR differentiation

Vendor Purity and Quality Certification Differentiation Across Suppliers of CAS 2199765-17-6

Multiple vendors supply this compound at different certified purity grades. MolCore specifies NLT 98% purity under ISO quality systems with 2-year storage stability at 20°C . Leyan supplies the compound at 97% purity with a disclaimer that actual batch purity may vary from the listed guidance value . AKSci lists the compound with full quality assurance backing but does not publish a numerical purity specification on the product page; instead, batch-specific certificates of analysis (COA) are available upon request . For procurement decisions requiring batch-to-batch consistency in quantitative screening, the 1% nominal purity difference between MolCore (98%) and Leyan (97%) may be relevant depending on assay tolerance, though both specifications are adequate for most biochemical and cell-based screening applications.

Quality assurance Procurement specification Vendor comparison

Class-Level Scaffold Potential: Pyridazinone Core as a Privileged Structure in Kinase and GPCR Drug Discovery

The pyridazin-3(2H)-one scaffold is validated across multiple target classes. Comprehensive reviews document that pyridazinone derivatives have yielded potent inhibitors of c-Met kinase (IC50 values in low nanomolar range), selective PI3Kδ inhibitors suitable for inhaled administration, CRTH2 (DP2) receptor antagonists, and SCD1 inhibitors with IC50 values reaching 3 nM in human HepG2 microsomal assays [1][2][3]. The 2-oxo-2-(piperidin-1-yl)ethyl side chain in this compound is structurally analogous to the linker motifs found in patent-disclosed pyridazinone SCD1 inhibitors (EP2462121B1), wherein related 2-oxoethyl-piperidine-pyridazinone hybrids demonstrated enzyme inhibitory activity [2]. While no target-specific IC50 data have been publicly reported for CAS 2199765-17-6 itself, its scaffold membership in this well-precedented pharmacophore class supports its utility in focused screening libraries targeting kinases, GPCRs, and metabolic enzymes.

Pyridazinone pharmacophore Kinase inhibition GPCR antagonism

Rotatable Bond and H-Bond Donor Restriction: Favorable Ligand Efficiency Profile Relative to Larger Pyridazinone Analogs

With only two rotatable bonds, zero hydrogen bond donors, and a molecular weight of 249.31 Da, CAS 2199765-17-6 occupies a favorable position on the property space continuum between fragment-like and lead-like compounds . In contrast, larger pyridazinone analogs such as 5,6-dimethyl-2-{2-oxo-2-[2-(2-phenylethyl)-1-piperidinyl]ethyl}-3(2H)-pyridazinone (Hit2Lead SC-41165582, MW 353 Da, 5 rotatable bonds) carry additional molecular complexity that may reduce ligand efficiency metrics (LE = 0.3–0.4 kcal/mol per heavy atom for optimized leads) [1]. The lower rotatable bond count of the target compound (2 vs. 5) implies reduced entropic penalty upon binding and a higher probability of achieving ligand-efficient interactions in fragment-based or high-concentration screening formats.

Ligand efficiency Fragment-based drug discovery Molecular complexity

Recommended Application Scenarios for 5,6-Dimethyl-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one Based on Quantitative Differentiation Evidence


Kinase and GPCR Focused Screening Library Enrichment Using Pyridazinone Chemotypes

This compound is well-suited for inclusion in kinase- and GPCR-targeted screening libraries based on the pyridazinone scaffold's established multi-target pharmacology [1]. Its favorable LogP (0.87) and moderate TPSA (55.2 Ų) predict adequate cell permeability for cell-based assays, while the absence of hydrogen bond donors may confer advantages in CNS-targeted screening panels where blood-brain barrier penetration is desired . Procurement at ≥98% purity (MolCore, ISO-certified) is recommended for quantitative dose-response profiling to minimize impurity-driven false positives .

Fragment-Based and Ligand-Efficiency-Driven Hit Discovery Campaigns

With a heavy atom count of 18, MW of 249.31 Da, and only two rotatable bonds, this compound sits at the upper boundary of fragment-like space (typically MW < 300, heavy atoms ≤ 20, rotatable bonds ≤ 3) [1]. This property profile supports its use in fragment-based screening by NMR, SPR, or high-concentration biochemical assays where ligand efficiency is a primary hit selection criterion. The compound is structurally simpler than many pyridazinone screening hits (e.g., Hit2Lead 41165582 with 26 heavy atoms and 5 rotatable bonds), potentially enabling more efficient fragment-to-lead optimization through modular synthetic elaboration at either the piperidine or pyridazinone positions .

SCD1 and Metabolic Enzyme Inhibitor Lead Identification Programs

The structural homology of the 2-oxo-2-(piperidin-1-yl)ethyl linker to the side chains found in patent-disclosed pyridazinone SCD1 inhibitors (EP2462121B1) positions this compound as a candidate for metabolic disease screening cascades [1]. SCD1 is a validated target for obesity and type-2 diabetes, and the pyridazinone class has produced inhibitors with IC50 values as low as 3 nM in human HepG2 microsomal assays [1]. While no direct SCD1 activity data are available for CAS 2199765-17-6, its scaffold similarity to these potent inhibitors supports its deployment as a chemical starting point in SCD1 drug discovery programs, with the caveat that de novo enzymatic profiling is required to establish target engagement.

SAR Expansion Studies Around 5,6-Disubstituted Pyridazinone Cores

The 5,6-dimethyl substitution pattern on the pyridazinone core provides a chemically tractable environment for systematic SAR exploration. The comparison with the des-methyl analog (PubChem CID 45548745) demonstrates that the 5,6-dimethyl groups shift LogP by +1.07 units and modulate hydrogen bond acceptor count [1]. Researchers seeking to understand the impact of pyridazinone core substitution on target selectivity, metabolic stability, or permeability can use this compound as a reference point in a series spanning des-methyl, mono-methyl, and 5,6-dimethyl variants, enabling correlation of lipophilicity increments with in vitro ADME and potency endpoints. The compound's availability from multiple vendors at defined purity grades (97–98%) supports reproducible inter-laboratory comparisons .

Quote Request

Request a Quote for 5,6-Dimethyl-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.